19:0-12:0-19:0 TG-d5

Lipidomics Mass Spectrometry Quantitative Analysis

For accurate LC-MS quantification of TG(19:0/12:0/19:0), only the exact isotopologue 19:0-12:0-19:0 TG-d5 ensures identical recovery, retention, and ionization. Unlabeled analogs or mismatched deuterated TAGs introduce significant error. This d5-labeled standard provides the necessary mass shift without altering biochemical behavior, essential for reproducible lipidomics and metabolic tracing.

Molecular Formula C53H102O6
Molecular Weight 840.4 g/mol
Cat. No. B15074286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19:0-12:0-19:0 TG-d5
Molecular FormulaC53H102O6
Molecular Weight840.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D
InChIKeyYVHBSDKZPZMEEF-BXJPYAOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5) for Lipidomics: A Stable Isotope-Labeled Triacylglycerol Internal Standard


1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5) is a deuterium-labeled triacylglycerol (TAG) with the systematic name 1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl nonadecanoate . It is a stable isotope-labeled analog of the naturally occurring TG(19:0/12:0/19:0), where five deuterium atoms replace specific hydrogen atoms on the glycerol backbone [1]. As a stable isotope-labeled internal standard (SIL-IS), it is designed for precise quantification of triacylglycerols in complex biological matrices via mass spectrometry (MS) .

1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5): Why Generic Substitution Fails in Quantitative Lipidomics


While other deuterated triacylglycerols (e.g., Trimyristin-d5, Tripalmitin-d5) or unlabeled TG(19:0/12:0/19:0) may appear as potential alternatives, they cannot be substituted for 1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5) in analytical workflows. The primary reason is that for accurate quantification by isotope dilution mass spectrometry, the internal standard must be chemically identical to the target analyte except for its isotopic label [1]. Substituting an unlabeled version eliminates the necessary mass difference for MS distinction [2]. Using a different deuterated TAG (e.g., one with C14:0 or C16:0 chains) introduces differential ionization efficiency and chromatographic behavior, leading to inaccurate quantification of TG(19:0/12:0/19:0) and potentially other long-chain TGs [3]. Therefore, only the exact isotopologue can ensure the highest analytical accuracy and reproducibility required for precise lipidomic studies.

1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5): Quantitative Evidence for Procurement Decisions


Unique Isotopic Mass Shift for Unambiguous MS Identification

The compound features five deuterium atoms incorporated at specific positions on the glycerol backbone (1,1,2,3,3-pentadeuterio), resulting in a distinct isotopic mass shift compared to the unlabeled analog TG(19:0/12:0/19:0). This provides an unambiguous +5 Da mass difference (or +5 m/z for singly charged ions) that is essential for separation from the endogenous analyte in mass spectrometry. This allows for precise quantification without interference from the naturally abundant lipid species .

Lipidomics Mass Spectrometry Quantitative Analysis

Structural Identity with Nonadecanoyl/Lauroyl Fatty Acid Chains

The compound's unique fatty acid composition—two nonadecanoyl (19:0) chains and one dodecanoyl (12:0) chain at the sn-2 position—is critical for studies focusing on specific long-chain triacylglycerols. This structure ensures near-identical chromatographic retention time and ionization efficiency in MS compared to its endogenous counterpart. In contrast, other commonly used deuterated TG standards like Trimyristin-d5 (C14:0) or Tripalmitin-d5 (C16:0) will exhibit different physical properties, potentially leading to inaccurate quantification when used as an internal standard for a C19:0/C12:0 TAG .

Lipidomics Triacylglycerol Chain-Length Specificity

High Purity and Analytical Grade for Reliable Quantification

Vendor specifications indicate a purity of >99% for this compound, which is essential for its role as an internal standard. High purity minimizes the presence of unlabeled d0 species or other impurities that could interfere with quantification and lead to inaccurate results . While this is a common requirement for analytical standards, it is a critical differentiator against lower-grade or uncharacterized alternatives.

Analytical Chemistry Quality Control Lipidomics

Defined Storage Stability for Long-Term Research Use

The compound is documented to be stable for at least one year when stored at -20°C, as per supplier specifications . This defined shelf life is a practical advantage for procurement and project planning, ensuring the compound will maintain its integrity over the duration of typical research projects. This is a baseline requirement for a reliable internal standard.

Storage Stability Logistics

1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5): Optimal Research and Industrial Application Scenarios


Absolute Quantification of TG(19:0/12:0/19:0) in Lipidomics

This compound is the ideal internal standard for the absolute quantification of the specific triacylglycerol species TG(19:0/12:0/19:0) in biological samples using LC-MS or GC-MS. Its chemical identity (except for the deuterium label) ensures identical extraction recovery, chromatographic retention time, and ionization efficiency, leading to highly accurate and reproducible results .

Metabolic Flux Analysis of Long-Chain Triacylglycerols

The deuterium label serves as a stable tracer for in vivo or in vitro metabolic studies. It allows researchers to track the uptake, synthesis, turnover, and degradation of long-chain triacylglycerols without altering their biochemical properties, which is essential for understanding lipid metabolism in diseases like obesity, diabetes, and fatty liver disease .

Biophysical Studies on Triacylglycerol Crystallization and Emulsification

The defined asymmetric acyl composition of this compound enables studies on how fatty acid chain length affects lipid droplet formation, phase separation, and the physical properties of lipid mixtures. The deuterium label provides a non-perturbing handle for techniques like neutron scattering or NMR, allowing for detailed structural and dynamic analysis .

Quality Control in Lipidomics and Food Science

This compound can be used as an internal standard for quality control purposes in lipidomics facilities or in the food industry for the accurate quantification of specific triacylglycerols in oils, fats, and other products. Its use ensures method accuracy and data comparability across different batches and laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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